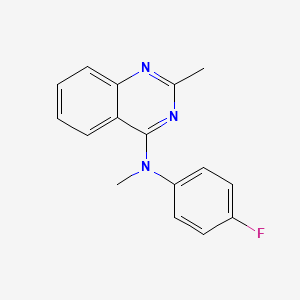
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine typically involves the condensation of appropriate aniline derivatives with quinazoline precursors. One common method includes the reaction of 4-fluoroaniline with 2,4-dimethylquinazoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its anticancer properties, particularly in targeting tyrosine kinases involved in cancer cell proliferation
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell growth and survival . This inhibition can result in reduced tumor growth and increased cancer cell apoptosis.
類似化合物との比較
Afatinib: A related compound that also targets tyrosine kinases and is used for treating various cancers.
Uniqueness: N-(4-Fluorophenyl)-N,2-dimethylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to other quinazoline derivatives.
特性
CAS番号 |
827031-62-9 |
|---|---|
分子式 |
C16H14FN3 |
分子量 |
267.30 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H14FN3/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,1-2H3 |
InChIキー |
GIMUSHRRSQOELU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
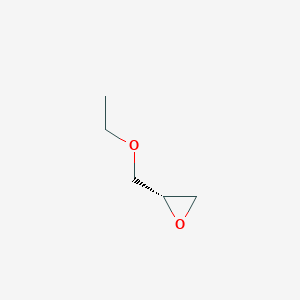
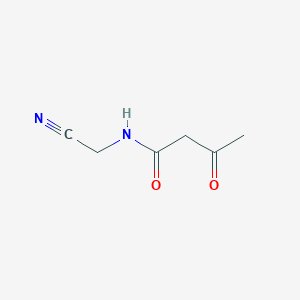

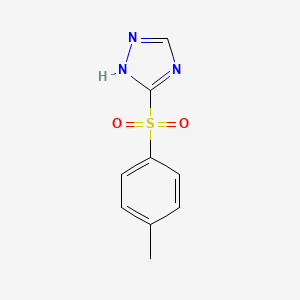
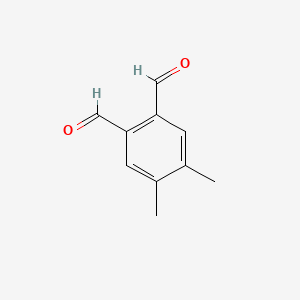
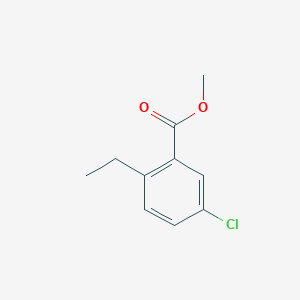
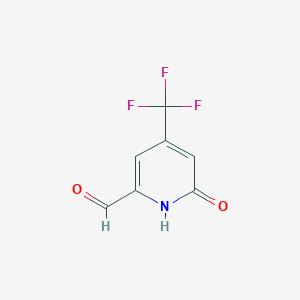
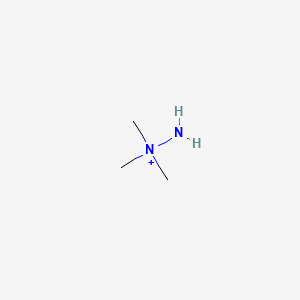
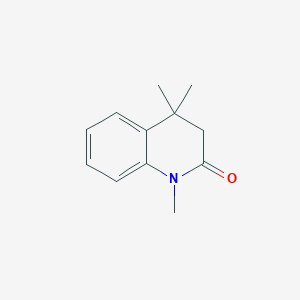
![5-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8733652.png)
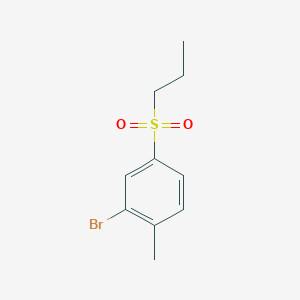
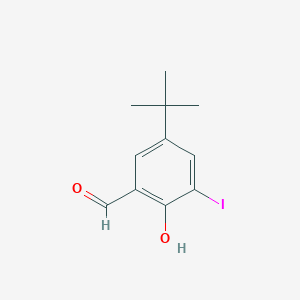
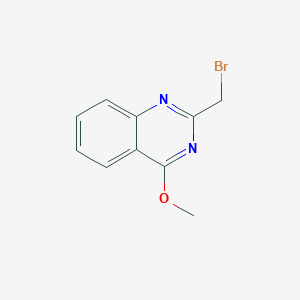
![4-[4-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B8733694.png)
